molecular formula C11H16N2O2 B12876252 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B12876252
M. Wt: 208.26 g/mol
InChI Key: PNHNPSKIGBDXDP-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The systematic IUPAC name This compound delineates its fused bicyclic architecture. The core structure consists of:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) fused to a cyclopentane ring (a five-membered carbocycle).
  • Substituents include an ethyl group at position 2, two methyl groups at position 6 of the cyclopentane ring, and a carboxylic acid moiety at position 3 of the pyrazole ring.

The numbering system prioritizes the pyrazole ring, with positions 1 and 2 assigned to the nitrogen atoms. The cyclopentane fusion occurs at the pyrazole’s carbon atoms 4a and 5a, creating a bicyclo[3.3.0] system. The tetrahydro designation indicates partial saturation of the cyclopentane ring, reducing aromaticity and enhancing conformational flexibility.

Table 1: Key Structural Features

Feature Description
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Hybrid System Bicyclo[3.3.0] framework (pyrazole + cyclopentane)
Functional Groups Carboxylic acid (-COOH), ethyl (-CH₂CH₃), dimethyl (-CH₃)

This structural configuration balances aromatic stability from the pyrazole ring with the stereochemical complexity introduced by the cyclopentane substituents.

Historical Context in Heterocyclic Chemistry Research

The compound emerges from a lineage of bicyclic pyrazole derivatives , first systematically explored in the late 20th century. Early work by Okada et al. (1991) demonstrated the acaricidal potential of N-benzylpyrazole-carboxamides, highlighting the role of bicyclic frameworks in enhancing bioactivity. Subsequent studies expanded into medicinal chemistry, with cyclopentapyrazole scaffolds gaining attention for their balanced lipophilicity and hydrogen-bonding capacity.

The fusion of pyrazole with cyclopentane represents an evolution from simpler heterocycles like pyrrole and imidazole, driven by the need to optimize pharmacokinetic properties. For example, the introduction of alkyl groups (e.g., ethyl, methyl) at strategic positions was shown to modulate electron density and steric bulk, influencing target binding. Historical synthetic routes often involved:

  • Cyclocondensation of hydrazines with cyclic ketones.
  • Functionalization via Friedel-Crafts alkylation or carboxylation.

Significance of the Pyrazole-Cyclopentane Hybrid Scaffold

The pyrazole-cyclopentane hybrid addresses critical challenges in drug design:

  • Electronic Tuning : The pyrazole’s electron-deficient nature facilitates π-π stacking with biological targets, while the cyclopentane’s saturation reduces metabolic oxidation.
  • Stereochemical Diversity : The tetrahedral carbons in the cyclopentane ring enable chiral center formation, critical for enantioselective interactions.
  • Solubility-Lipophilicity Balance : The carboxylic acid group enhances aqueous solubility, counteracting the hydrophobicity of alkyl substituents.

Comparative Analysis of Substituent Effects

Substituent Position Functional Impact Example in Literature
Pyrazole C3 Electron-withdrawing groups (e.g., -COOH) improve hydrogen-bonding capacity. Cyclopenta[c]pyrazole-5-carboxylic acid
Cyclopentane C6 Alkyl groups (e.g., -CH₃) increase lipophilicity and steric shielding. MK-239 (tebufenpyrad)

This scaffold’s versatility is evidenced by its applications in agrochemicals (e.g., acaricides) and ongoing exploration in oncology (e.g., HIF-2α inhibitors). The ethyl and dimethyl groups in the subject compound likely optimize target affinity while maintaining metabolic stability, though specific biological data remain proprietary.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-ethyl-6,6-dimethyl-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-13-8(10(14)15)7-5-6-11(2,3)9(7)12-13/h4-6H2,1-3H3,(H,14,15)

InChI Key

PNHNPSKIGBDXDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CCC(C2=N1)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the preparation of a cyclopentane derivative, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Pyrazole Ring: The cyclopentane derivative is then subjected to a reaction with hydrazine or its derivatives to form the pyrazole ring. This step often requires specific conditions such as elevated temperatures and the presence of catalysts to ensure high yield and selectivity.

    Functionalization: The final step involves the introduction of the carboxylic acid group at the desired position on the pyrazole ring. This can be achieved through various methods, including oxidation reactions or the use of carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Evidence from CAS databases () identifies structurally related compounds with calculated similarity scores (Tanimoto coefficients):

CAS No. Compound Name Similarity Score
5932-32-1 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid 0.55
792848-34-1 Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate 0.58
1309788-50-8 Target compound: 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid Reference

Key Observations :

  • The target compound shares a cyclopenta-pyrazole core with 5932-32-1 , but the latter lacks ethyl and dimethyl substituents, resulting in reduced steric hindrance and altered solubility .
Reactivity
  • The ethyl and dimethyl substituents in the target compound hinder nucleophilic attack at the 6-position, unlike unsubstituted analogues like 5932-32-1 , which exhibit higher reactivity in electrophilic substitution reactions .
  • The carboxylic acid group enables coordination with metals (e.g., Cu²⁺), as seen in with pyrazinedimethylformamide-Cu complexes. However, the steric bulk of the target compound may reduce its metal-binding efficiency compared to simpler derivatives .

Biological Activity

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound notable for its complex structure and potential biological activities. Its molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, with a molecular weight of 208.26 g/mol. This compound has garnered attention for its anti-inflammatory properties and interactions with various biological pathways.

Chemical Structure and Properties

The compound's structure features a pyrazole ring fused with a cyclopentane moiety. The presence of both acidic and basic functional groups allows it to undergo diverse chemical reactions, which are crucial for synthesizing derivatives with potentially enhanced biological activities.

Structural Characteristics

PropertyValue
Molecular Formula C11H16N2O2C_{11}H_{16}N_{2}O_{2}
Molecular Weight 208.26 g/mol
CAS Number 682757-67-1
Chemical Structure Chemical Structure

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various inflammatory pathways, potentially making it a candidate for treating conditions characterized by chronic inflammation.

The compound interacts with specific biological targets, influencing signaling pathways associated with inflammation and immune responses. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies and Research Findings

  • Study on Inhibition of Inflammatory Markers :
    • A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in markers such as TNF-alpha and IL-6.
    • The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases.
  • Binding Affinity Studies :
    • Interaction studies using techniques such as surface plasmon resonance (SPR) revealed that the compound has a high binding affinity for specific receptors involved in inflammation.
    • These findings support the hypothesis that the compound may act as an antagonist at these sites, thereby exerting its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar pyrazole derivatives is useful:

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-pyrazole-3-carboxylic acidC5H6N2O2C_{5}H_{6}N_{2}O_{2}Simpler structure; fewer substituents
4-MethylpyrazoleC4H6N2C_{4}H_{6}N_{2}Lacks carboxylic acid group; used as an antifungal agent
1H-Pyrazole-3-carboxylic acidC4H4N2O2C_{4}H_{4}N_{2}O_{2}Contains an additional nitrogen atom; different reactivity

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